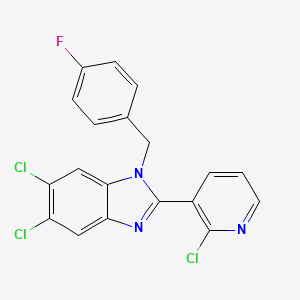
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C19H11Cl3FN3 and its molecular weight is 406.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C19H13Cl2FN with a molecular weight of approximately 337.78 g/mol. Its structure features a benzimidazole core substituted with dichloropyridine and fluorobenzyl groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H13Cl2FN |
| Molecular Weight | 337.78 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against various bacterial strains. Studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria.
Case Study: A study evaluating the antimicrobial effects of benzimidazole derivatives found that certain modifications in the structure led to enhanced activity against Staphylococcus aureus and Escherichia coli. The compound's structure-activity relationship (SAR) suggests that halogen substitutions significantly influence its potency .
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines.
Research Findings: A study reported that the compound exhibited moderate cytotoxicity against leukemia cell lines, with an IC50 value indicating effective inhibition of cell proliferation. This suggests potential as an anticancer agent .
Insecticidal Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for insecticidal activity. It has shown effectiveness in controlling various pests, making it a candidate for agricultural applications.
Case Study: The insecticidal efficacy was tested against common agricultural pests, where it demonstrated significant mortality rates compared to control groups. This highlights its potential utility in pest management strategies .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
- Disruption of Cellular Processes: It could interfere with cellular signaling pathways essential for survival and replication in target organisms.
特性
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(4-fluorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3FN3/c20-14-8-16-17(9-15(14)21)26(10-11-3-5-12(23)6-4-11)19(25-16)13-2-1-7-24-18(13)22/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADIOYDGBMIRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC3=CC(=C(C=C3N2CC4=CC=C(C=C4)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














